
S-(1,2-dichlorovinyl)-glutathione;DCVG
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1,2-Dichlorovinyl)glutathione: is a glutathione conjugate formed through the reaction of glutathione with 1,2-dichloroethylene. This compound is of significant interest in toxicology and pharmacology due to its role in the metabolism and detoxification of halogenated hydrocarbons. It is known to be involved in the bioactivation pathways that can lead to nephrotoxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: S-(1,2-Dichlorovinyl)glutathione is synthesized through the conjugation of glutathione with 1,2-dichloroethylene. The reaction typically involves the use of glutathione S-transferase enzymes, which catalyze the addition of glutathione to the electrophilic carbon of 1,2-dichloroethylene. The reaction conditions often include a buffered aqueous solution at a physiological pH to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of S-(1,2-Dichlorovinyl)glutathione is not well-documented, as it is primarily studied in laboratory settings for research purposes. the principles of enzymatic synthesis can be scaled up using bioreactors that maintain optimal conditions for enzyme activity and product formation.
Analyse Chemischer Reaktionen
Types of Reactions: S-(1,2-Dichlorovinyl)glutathione undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and other oxidative metabolites.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and flavin-containing monooxygenases.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles like thiols and amines can react with S-(1,2-Dichlorovinyl)glutathione under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and other oxidative derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted glutathione derivatives.
Wissenschaftliche Forschungsanwendungen
S-(1,2-Dichlorovinyl)glutathione has several scientific research applications, including:
Toxicology: It is used to study the mechanisms of nephrotoxicity induced by halogenated hydrocarbons.
Pharmacology: The compound helps in understanding the detoxification pathways involving glutathione conjugates.
Biochemistry: It serves as a model compound to study enzyme kinetics and the role of glutathione S-transferases.
Environmental Science: Research on this compound aids in assessing the environmental impact of halogenated hydrocarbons and their metabolites
Wirkmechanismus
The mechanism of action of S-(1,2-Dichlorovinyl)glutathione involves its bioactivation through enzymatic processes. The compound is metabolized by glutathione S-transferases to form S-(1,2-dichlorovinyl)-L-cysteine, which is further processed by cysteine conjugate β-lyase to produce reactive intermediates. These intermediates can cause cellular damage, particularly in the kidneys, leading to nephrotoxicity .
Vergleich Mit ähnlichen Verbindungen
- S-(1,2,2-Trichlorovinyl)-L-cysteine
- S-(1,2,3,4,4-Pentachloro-1:3-butadienyl)-L-cysteine
Comparison: S-(1,2-Dichlorovinyl)glutathione is less toxic compared to S-(1,2,2-Trichlorovinyl)-L-cysteine but more toxic than S-(1,2,3,4,4-Pentachloro-1:3-butadienyl)-L-cysteine. The differences in toxicity are attributed to the varying degrees of bioactivation and the formation of reactive intermediates. S-(1,2-Dichlorovinyl)glutathione is unique in its specific enzymatic pathways and the types of cellular damage it induces .
Eigenschaften
Molekularformel |
C12H17Cl2N3O6S |
|---|---|
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
2-amino-5-[[1-(carboxymethylamino)-3-(1,2-dichloroethenylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23) |
InChI-Schlüssel |
IXARYIJEQUJTIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14114710.png)
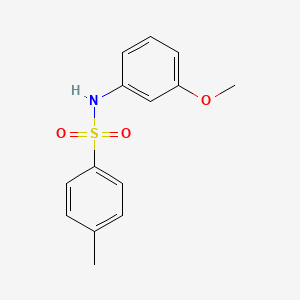
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14114726.png)
![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)
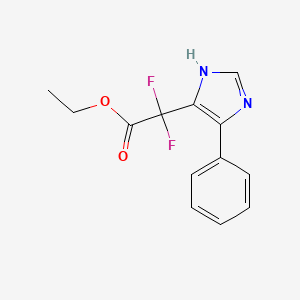
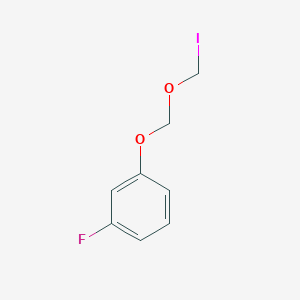
![ethyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14114743.png)
![2-[[(4-Bromophenyl)sulfonyl]methyl]-3H-pyrrolo[1,2-a]imidazol-3-one](/img/structure/B14114758.png)
![2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B14114762.png)
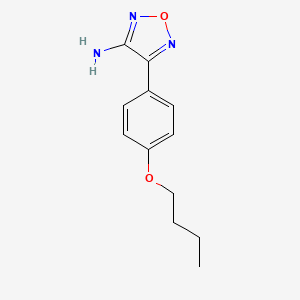

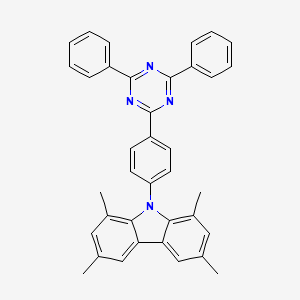
![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)
